![molecular formula C22H23N3O3S B2617394 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1105208-59-0](/img/structure/B2617394.png)
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide
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Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Antimicrobial and Antifungal Activities : The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives from citrazinic acid showed good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. This demonstrates the potential of these compounds as effective antimicrobial agents (Hossan et al., 2012).
Anticonvulsant Agents : A study on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their potential as anticonvulsant agents. The research included molecular docking to assess the affinity with anticonvulsant biotargets, indicating moderate in vivo anticonvulsant activity for these compounds (Severina et al., 2020).
Chemical Synthesis and Reactivity
- Novel Compound Synthesis : Research on the chemical synthesis and reactivity of certain acetamide derivatives has opened avenues for creating a variety of heterocyclic compounds. This includes the synthesis of Schiff bases and nitrogen heterocyclic compounds, demonstrating the versatility of these derivatives in chemical synthesis (Farouk et al., 2021).
Biological and Antifungal Effects
- Antifungal Activity : Synthesized compounds were tested against fungi like Aspergillus terreus and Aspergillus niger, showing that certain derivatives have significant antifungal effects. This highlights their potential as antifungal agents, especially against Aspergillus species (Jafar et al., 2017).
properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-19-10-6-5-9-17(19)11-12-23-20(26)13-18-14-21(27)25-22(24-18)29-15-16-7-3-2-4-8-16/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYELFNTDXTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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